2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide is an organic compound that features a sulfonamide group attached to a dimethylbenzene ring and a furan ring linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the sulfonamide intermediate.
Formation of the acetamide group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides and acetamides.
Scientific Research Applications
2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylbenzenesulfonamide: Lacks the furan and acetamide groups, making it less versatile in chemical reactions.
N-(furan-2-ylmethyl)acetamide: Lacks the sulfonamide group, reducing its potential biological activity.
2,5-dimethylfuran: Lacks both the sulfonamide and acetamide groups, limiting its applications in medicinal chemistry.
Uniqueness
2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both sulfonamide and acetamide groups, along with the furan ring. This combination of functional groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-5-6-12(2)14(8-11)22(19,20)17-10-15(18)16-9-13-4-3-7-21-13/h3-8,17H,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMKIBRUNLLINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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